molecular formula C12H9BrO B1437617 4-(2-Bromophenyl)phenol CAS No. 70066-66-9

4-(2-Bromophenyl)phenol

Cat. No. B1437617
CAS RN: 70066-66-9
M. Wt: 249.1 g/mol
InChI Key: XESUCEJPGYWGSK-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)phenol, also known as 4-Bromophenol, is a pinkish-brown crystalline solid . It is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .


Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .


Molecular Structure Analysis

The molecular formula of 4-Bromophenol is BrC6H4OH . Its average mass is 173.007 Da and its monoisotopic mass is 171.952377 Da .


Chemical Reactions Analysis

4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .


Physical And Chemical Properties Analysis

4-Bromophenol is a pinkish-brown crystalline solid . It is soluble in water, chloroform, easily soluble in ethanol, ether and glacial acetic acid, soluble in 7 parts of water .

Scientific Research Applications

Environmental Pollution and Toxicology Research on bromophenyl phenols, such as 2,4,6-Tribromophenol, which shares structural similarities with 4-(2-Bromophenyl)phenol, has focused on their environmental concentrations and toxicological effects. These compounds are significant due to their role as intermediates in the synthesis of brominated flame retardants and as degradation products of such substances. They are used as pesticides and are naturally produced by some aquatic organisms. These compounds are found ubiquitously in the environment, including in water bodies, house dust, and foodstuff, posing potential toxicokinetic and toxicodynamic risks to ecosystems and human health (Koch & Sures, 2018).

Synthetic Applications The synthesis of derivatives like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the utility of bromophenyl phenols in drug synthesis. Despite challenges in synthesis due to the high costs and toxic intermediates, research continues to develop practical and scalable methods for producing such intermediates, underlining the chemical versatility and importance of bromophenyl phenols in pharmaceutical manufacturing (Qiu et al., 2009).

Bioactivities of Phenolic Compounds Studies on 2,4-Di-Tert-Butylphenol and its analogs, which are structurally related to 4-(2-Bromophenyl)phenol, have unveiled a wide array of natural sources and bioactivities, including potent toxicity against various organisms. These findings suggest the potential for developing novel bioactive compounds or pesticides based on the phenolic structure, offering insights into the ecological roles and toxicological impacts of such compounds (Zhao et al., 2020).

Environmental Chemistry and Catalysis Research into the adsorption of phenols and nitrophenols on activated carbon and other adsorbents has provided critical insights into the environmental behavior of phenolic compounds, including 4-(2-Bromophenyl)phenol. These studies are crucial for developing water treatment technologies and understanding the fate of phenolic pollutants in the environment. They highlight the importance of phenolic compounds in environmental chemistry and their potential applications in catalysis and material science (Kumar et al., 2007; Lin & Juang, 2009).

Anticancer Research and Therapeutics The exploration of cinnamic acid derivatives, closely related to bromophenyl phenols, in anticancer research showcases the therapeutic potential of phenolic compounds. These studies reveal how the structural features of phenolics can be leveraged to design novel anticancer agents, underscoring the role of phenolic compounds in medicinal chemistry and pharmaceutical development (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

When handling 4-Bromophenol, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

4-(2-bromophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESUCEJPGYWGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)phenol

CAS RN

70066-66-9
Record name 70066-66-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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